1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Descripción
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZZXGAOBNMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339149-89-1 | |
| Record name | 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Heterocyclic Cyclization via Condensation of Diamines and Aldehydes
A prominent method involves the condensation of suitable diamines with aldehydes, followed by cyclization to form the imidazo[4,5-c]pyridine core:
-
- 3,4-Diaminopyridine or 2,3-diaminopyridine derivatives serve as key precursors.
- Aromatic aldehydes, such as 4-methylbenzaldehyde, are used to introduce the 4-methylphenyl substituent.
-
- Typically conducted in aqueous isopropanol (H₂O-IPA) mixtures, which promote the heterocyclization efficiently.
- Mild heating at approximately 80–85°C facilitates cyclization.
- The process often proceeds via imine formation followed by intramolecular cyclization and aromatization.
-
- Initial formation of an imine intermediate (A) or immonium ion (B).
- Cyclization occurs through nucleophilic attack, leading to the heterocyclic ring closure.
- Aromatization yields the final imidazo[4,5-c]pyridine derivative.
-
- Use of water-IPA solvent mixture enhances yields and simplifies purification.
- The reaction can be performed in a one-pot manner, avoiding intermediate isolation.
- Substituted aldehydes with electron-donating or withdrawing groups are compatible, providing high yields.
Metal-Catalyzed Cyclization of Halogenated Pyridines
Another approach involves cyclization of halogenated pyridine derivatives:
-
- 2-Chloro-3-nitropyridine derivatives undergo nucleophilic substitution or cyclization reactions.
- Catalysts such as FeCl₃ or Pd complexes facilitate C–N bond formation.
- These reactions often involve the formation of N–C bonds via N–C–N or N–C–N–C pathways.
-
- Reactions are performed under thermal conditions with or without metal catalysts.
- Use of polar solvents like acetonitrile or dichloromethane (DCM).
-
- High regioselectivity.
- Suitable for synthesizing diverse derivatives with different substituents.
Heterocycle Construction from 2-Chloro-3-nitropyridine
A specific example involves the synthesis from 2-chloro-3-nitropyridine:
-
- Nucleophilic substitution with amines or amidines.
- Cyclization via nucleophilic attack on electrophilic centers.
- Subsequent reduction of nitro groups to amino groups, enabling further heterocycle formation.
-
- This method is efficient for constructing the core scaffold, especially when combined with subsequent functionalization.
One-Pot Multicomponent Reactions
Recent advances include multicomponent reactions that streamline synthesis:
-
- Reacting diamines, aldehydes, and other building blocks in a single vessel.
- Use of recyclable catalysts like Al³⁺-exchanged clay or solid acids.
- Solvent systems such as water-IPA or ethanol facilitate the process.
-
- The reactions proceed via imine formation, cyclization, and aromatization steps.
- Yields are generally high, with some procedures reaching above 90%.
Specific Synthesis of 4-Methylphenyl Substituted Derivatives
The synthesis of compounds bearing the 4-methylphenyl group at the imidazo[4,5-c]pyridine core can be achieved via:
-
- 4-Methylbenzaldehyde is employed to introduce the methylphenyl substituent.
- Reactions with diamines under optimized conditions afford the desired derivatives.
-
- Use of polar protic solvents like ethanol or water-IPA mixtures.
- Mild heating (around 80°C) for 2–10 hours.
- Post-reaction purification via column chromatography.
Data Table Summarizing Preparation Methods
| Method | Key Reactants | Catalysts | Solvent System | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|---|
| Heterocyclic Cyclization | Diamines + Aldehydes | None / Metal catalysts | Water-IPA | 80–85°C, 2–10 h | 70–95% | One-pot, high efficiency |
| Halogenated Pyridines Cyclization | Halogenated pyridines + amines | FeCl₃, Pd catalysts | DCM, acetonitrile | Reflux | 60–85% | Regioselective |
| Multicomponent Reactions | Diamines + aldehydes + other building blocks | Recyclable solid acids | Water, ethanol | 80°C, 2–4 h | 80–98% | Green chemistry approach |
| Nucleophilic Substitution & Reduction | 2-Chloro-3-nitropyridine derivatives | Metal catalysts, reducing agents | Various | 60–80°C | 65–90% | Suitable for diverse derivatives |
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C13H15N3
- Molecular Weight : 213.28 g/mol
- IUPAC Name : 1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- Structural Characteristics : The compound features a fused imidazo-pyridine structure which enhances its reactivity and biological activity.
Anticancer Activity
Imidazo[4,5-c]pyridine derivatives have shown promise as anticancer agents. Although direct studies on 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are sparse, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
The anticancer activity may be attributed to mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial properties of several imidazo derivatives including this compound using standard disk diffusion methods. The results confirmed promising activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Efficacy
In another investigation published in ACS Omega, researchers synthesized a series of compounds based on the imidazo structure and evaluated their anticancer efficacy in vitro. Results indicated that certain derivatives significantly inhibited the growth of breast and liver cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Antimicrobial and Antiparasitic Activity
- Hemozoin Inhibition : 2,4-Disubstituted imidazo[4,5-c]pyridines (e.g., 2-(3,4-difluorophenyl)-4-(piperazin-1-yl)-) inhibit hemozoin formation in Plasmodium falciparum (IC₅₀ = 0.12 μM) .
- Antimalarial Potency : Fluorinated analogs (e.g., 4-(4-fluorophenyl)-) show 10-fold higher activity than methylphenyl derivatives in parasite growth assays .
Kinase Inhibition
Pesticidal Activity
- Chloropyridyl-methylimidazopyridines (e.g., 2-chloro-5-[(imidazopyridinyl)methyl]pyridine) are prioritized as neonicotinoid alternatives with reduced bee toxicity .
Actividad Biológica
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antitumor, antibacterial, and antiviral effects, along with relevant case studies and research findings.
Structure and Properties
Chemical Formula: C13H15N3
Molecular Weight: 213.28 g/mol
IUPAC Name: 1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
InChI Key: UGYZZXGAOBNMQF-UHFFFAOYSA-N
The compound features a unique structural arrangement that combines an imidazole and a pyridine ring. The presence of the 4-methylphenyl group influences its chemical reactivity and biological activity by affecting lipophilicity and electronic properties .
Antitumor Activity
Several studies have highlighted the antitumor potential of imidazo[4,5-c]pyridine derivatives. For instance:
- Case Study: A series of amidino-substituted imidazo[4,5-b]pyridines demonstrated significant antiproliferative effects against various human cancer cell lines. In particular, compounds with unsubstituted amidino groups showed IC50 values in the sub-micromolar range (0.4 to 0.7 μM) against colon carcinoma cells .
- Mechanism of Action: It is suggested that these compounds may exert their antitumor effects through intercalation into double-stranded DNA (dsDNA), disrupting cellular replication processes .
Antibacterial Activity
Research on the antibacterial properties of imidazo[4,5-c]pyridine derivatives indicates varying levels of efficacy:
- Findings: While many derivatives exhibited limited antibacterial activity, one study reported moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM for a specific derivative .
- Implications: This suggests that modifications to the imidazo[4,5-c]pyridine structure can enhance antibacterial properties.
Antiviral Activity
The antiviral potential of imidazo[4,5-c]pyridine derivatives has also been explored:
- Research Overview: Some derivatives have shown activity against a broad range of DNA and RNA viruses. The exact mechanisms remain under investigation but are believed to involve interference with viral replication processes .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound compared to similar compounds:
| Compound Name | Structure | Antitumor Activity | Antibacterial Activity |
|---|---|---|---|
| 1-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine | Chlorine instead of methyl | Moderate | Low |
| 1-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine | Methoxy group present | High | Moderate |
This table illustrates how substituent variations can significantly influence both antitumor and antibacterial activities.
Q & A
Q. What are the common synthetic strategies for preparing 1-(4-methylphenyl)-imidazo[4,5-c]pyridine derivatives?
Synthesis typically involves cyclization reactions or dipolar cycloadditions. For example, tert-butyl intermediates can be used to introduce substituents via nucleophilic aromatic substitution, followed by deprotection (e.g., HCl treatment) to yield the final imidazo[4,5-c]pyridine core . A dipolar cycloaddition/Cope elimination sequence has also been optimized for related tetrahydroimidazo[4,5-c]pyridines, achieving yields up to 50% in a single-pot reaction . Key steps include controlling regioselectivity and optimizing reaction temperatures (e.g., 80–100°C for cyclization).
Q. How is the structural identity of this compound validated experimentally?
Characterization relies on:
- NMR spectroscopy : Proton environments (e.g., δ 2.58–7.46 ppm for tetrahydroimidazo[4,5-c]pyridine derivatives) confirm ring saturation and substituent positions .
- LC/MS : Accurate mass analysis (e.g., m/z 228.2 [M+H]+) verifies molecular weight .
- HPLC : Purity assessment (>99%) ensures reliable biological testing .
Q. What are the primary biological targets associated with imidazo[4,5-c]pyridine derivatives?
This scaffold has shown activity against:
- Enzymes : Porphyromonas gingivalis glutaminyl cyclase (inhibitors with IC50 < 1 µM) .
- Receptors : EP4 receptor antagonism (e.g., Grapiprant, a clinical candidate for inflammation) .
- Ion channels : P2X7 receptor antagonists (e.g., preclinical candidates for mood disorders) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -SO2Me, -CF3) enhance receptor binding affinity. For example, 2-[2-methoxy-4-(methylsulfinyl)phenyl] derivatives exhibit 5–10× greater inotropic potency than unsubstituted analogs .
- Methoxy groups at specific positions improve oral bioavailability due to metabolic stability .
- Para-methyl substitution (as in 1-(4-methylphenyl)) balances lipophilicity and solubility, critical for CNS penetration .
Q. What computational methods are used to design novel derivatives?
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for target engagement. Virtual screening of 7.4 million compounds identified curcumin analogs with DYRK2 inhibitory potential .
- Molecular docking : Predicts binding modes to receptors (e.g., P2X7 antagonists with ΔG < -9 kcal/mol) .
- ADME prediction : Tools like ACD/Labs Percepta assess solubility, permeability, and metabolic stability early in design .
Q. How can contradictions in pharmacological data across studies be resolved?
Conflicting results may arise from:
- Purity variations : Impurities (e.g., <95% purity) can skew bioactivity; rigorous HPLC validation is essential .
- Assay conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO) impact IC50 values .
- Metabolic instability : Inactive metabolites in in vivo models may mask in vitro efficacy .
Q. What strategies optimize in vivo efficacy and toxicity profiles?
- Prodrug approaches : Mask polar groups (e.g., carboxylic acids) to enhance bioavailability .
- Species-specific dosing : Adjust doses based on receptor occupancy studies (e.g., ED50 = 0.06 mg/kg in rats for P2X7 antagonists) .
- Toxicity screens : Assess off-target effects on hERG channels and cytochrome P450 isoforms early .
Methodological Guidelines
- Synthetic Optimization : Use tert-butyl protection for sensitive intermediates and monitor reaction progress via TLC .
- Contradiction Analysis : Replicate assays under standardized conditions and cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
- In Vivo Testing : Prioritize compounds with >50% receptor occupancy at <1 mg/kg doses and low CYP inhibition (IC50 > 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
